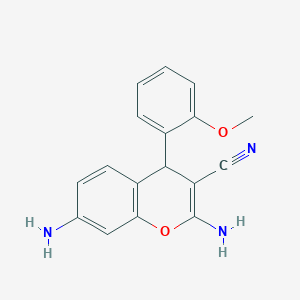
2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile, also known as DMCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMCC is a chromene derivative that has shown promising results in scientific research related to cancer, inflammation, and neurodegenerative diseases.
作用机制
The mechanism of action of 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile is not fully understood, but studies have suggested that it works by targeting multiple signaling pathways involved in cancer, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of various enzymes and proteins involved in these pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in the body. Studies have shown that this compound can regulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. This compound has also been found to reduce oxidative stress and DNA damage in cells. Physiologically, this compound has been shown to reduce tumor growth, inflammation, and neurodegeneration in animal models.
实验室实验的优点和局限性
One advantage of 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile is its potent activity against cancer cells, inflammation, and neurodegeneration. This compound has also been found to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo. The synthesis of this compound is also complex and requires specialized equipment and expertise.
未来方向
There are several future directions for the research on 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of more targeted therapies. Further studies are also needed to determine the safety and efficacy of this compound in humans. Overall, this compound has shown great potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases, and further research is needed to fully explore its potential.
合成方法
The synthesis of 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile involves the reaction of 2,7-diamino-4-hydroxychromene-3-carbonitrile with 2-methoxybenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization and dehydration to form this compound. The synthesis method of this compound has been optimized to obtain high yields and purity.
科学研究应用
2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. This compound has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
In addition to cancer, this compound has also shown promising results in the treatment of inflammation and neurodegenerative diseases. Studies have shown that this compound has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-21-14-5-3-2-4-11(14)16-12-7-6-10(19)8-15(12)22-17(20)13(16)9-18/h2-8,16H,19-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWWIXVKKFLSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B4960398.png)
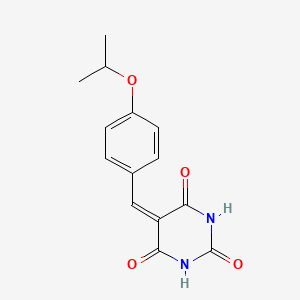
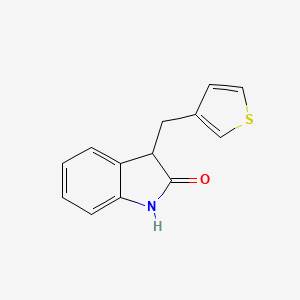
![N-(3-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4960413.png)
![N-cyclobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4960418.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4960424.png)
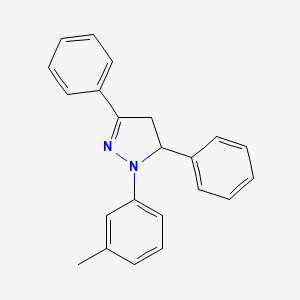
![7-fluoro-N-[2-(3-hydroxy-1-piperidinyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4960445.png)
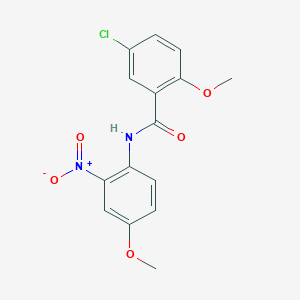
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4960457.png)
![1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4960464.png)
![methyl N-cyano-N-[4-(diethylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B4960467.png)
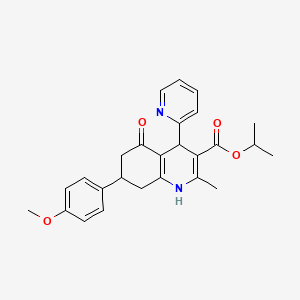
![4,4-dimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4960485.png)